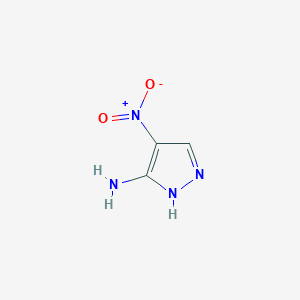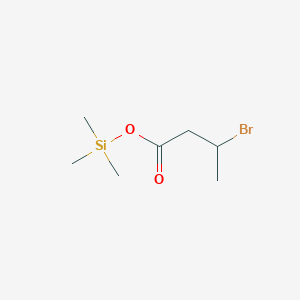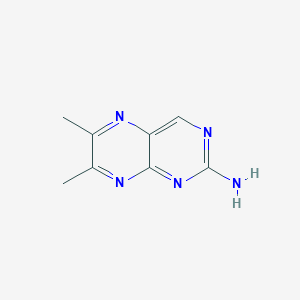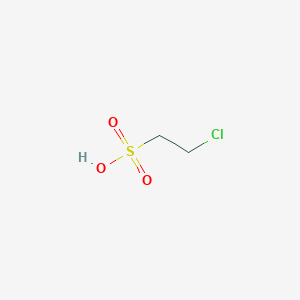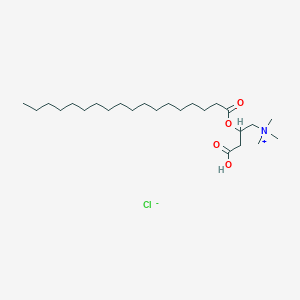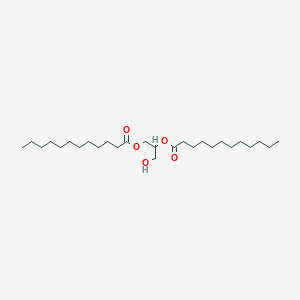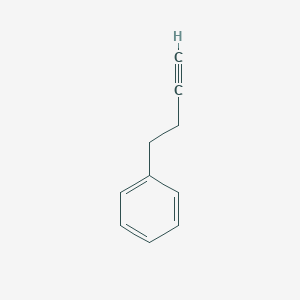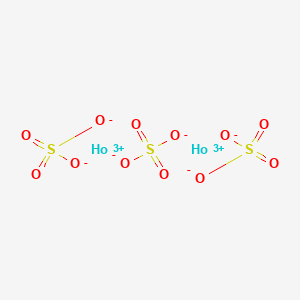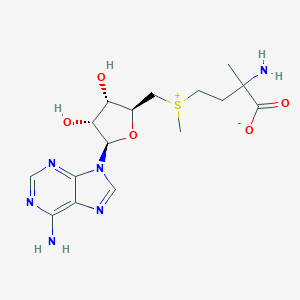
S-Adenosyl-2-methylmethionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Adenosyl-2-methylmethionine (SAMe) is a naturally occurring compound found in all living cells. It is synthesized from methionine and adenosine triphosphate (ATP) in a process catalyzed by the enzyme methionine adenosyltransferase (MAT). SAMe is involved in several biochemical processes, including methylation, transsulfuration, and aminopropylation. SAMe has been extensively studied for its potential therapeutic applications in various diseases, including depression, osteoarthritis, liver disease, and neurological disorders.
Mecanismo De Acción
S-Adenosyl-2-methylmethionine is involved in several biochemical processes, including methylation, transsulfuration, and aminopropylation. Methylation is the process by which a methyl group is added to a molecule, which can change its function. S-Adenosyl-2-methylmethionine is the primary methyl donor in the body, and is involved in the methylation of DNA, RNA, proteins, and neurotransmitters. Transsulfuration is the process by which sulfur-containing amino acids are converted to other sulfur-containing compounds. S-Adenosyl-2-methylmethionine is involved in the transsulfuration pathway, which produces glutathione, a potent antioxidant. Aminopropylation is the process by which a propylamine group is added to a molecule, which can change its function. S-Adenosyl-2-methylmethionine is involved in the aminopropylation of neurotransmitters, which can affect mood and cognitive function.
Efectos Bioquímicos Y Fisiológicos
S-Adenosyl-2-methylmethionine has several biochemical and physiological effects in the body. S-Adenosyl-2-methylmethionine is involved in the methylation of DNA, RNA, proteins, and neurotransmitters. Methylation of DNA can affect gene expression, which can lead to changes in cellular function. Methylation of proteins can affect their structure and function, which can lead to changes in cellular signaling. Methylation of neurotransmitters can affect their function, which can lead to changes in mood and cognitive function. S-Adenosyl-2-methylmethionine is also involved in the transsulfuration pathway, which produces glutathione, a potent antioxidant. Glutathione helps protect cells from oxidative stress, which can damage cellular components and lead to cellular dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-Adenosyl-2-methylmethionine has several advantages and limitations for lab experiments. S-Adenosyl-2-methylmethionine is a naturally occurring compound found in all living cells, which makes it easy to obtain and study. S-Adenosyl-2-methylmethionine is also stable when bound to methionine adenosyltransferase II, which makes it easy to store and transport. S-Adenosyl-2-methylmethionine can be easily labeled with isotopes, which can be used to study its metabolism and distribution in the body. However, S-Adenosyl-2-methylmethionine is a highly reactive molecule and can be easily degraded by non-specific enzymes, which can make it difficult to study its effects in vitro. S-Adenosyl-2-methylmethionine is also a relatively expensive compound, which can limit its use in large-scale experiments.
Direcciones Futuras
S-Adenosyl-2-methylmethionine has several potential future directions for research. S-Adenosyl-2-methylmethionine has been studied for its potential use in various diseases, including depression, osteoarthritis, liver disease, and neurological disorders. However, more research is needed to fully understand the mechanisms of action of S-Adenosyl-2-methylmethionine in these diseases, and to determine the optimal dosages and treatment regimens. S-Adenosyl-2-methylmethionine has also been studied for its potential use in cancer, where it has been shown to have anti-tumor effects. However, more research is needed to fully understand the anti-tumor mechanisms of S-Adenosyl-2-methylmethionine, and to determine its potential use in cancer treatment. Finally, S-Adenosyl-2-methylmethionine has also been studied for its potential use in aging, where it has been shown to improve cognitive function and reduce age-related decline. However, more research is needed to fully understand the mechanisms of action of S-Adenosyl-2-methylmethionine in aging, and to determine its potential use in anti-aging therapies.
Métodos De Síntesis
S-Adenosyl-2-methylmethionine is synthesized in the liver from methionine and ATP in a reaction catalyzed by the enzyme MAT. Methionine is first converted to S-adenosyl-L-homocysteine (SAH) by the enzyme methionine adenosyltransferase. SAH is then converted to S-Adenosyl-2-methylmethionine by the enzyme SAH hydrolase. S-Adenosyl-2-methylmethionine is a highly reactive molecule and can be easily degraded by non-specific enzymes. Therefore, S-Adenosyl-2-methylmethionine is stabilized by binding to a protein called methionine adenosyltransferase II, which protects it from degradation.
Aplicaciones Científicas De Investigación
S-Adenosyl-2-methylmethionine has been extensively studied for its potential therapeutic applications in various diseases. In depression, S-Adenosyl-2-methylmethionine has been shown to be as effective as antidepressant drugs in reducing symptoms of depression. S-Adenosyl-2-methylmethionine has also been studied for its potential use in osteoarthritis, where it has been shown to reduce pain and improve joint mobility. S-Adenosyl-2-methylmethionine has also been studied for its potential use in liver disease, where it has been shown to improve liver function and reduce inflammation. In neurological disorders, S-Adenosyl-2-methylmethionine has been shown to improve cognitive function and reduce symptoms of Parkinson's disease.
Propiedades
Número CAS |
16720-69-7 |
|---|---|
Nombre del producto |
S-Adenosyl-2-methylmethionine |
Fórmula molecular |
C16H24N6O5S |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-methylbutanoate |
InChI |
InChI=1S/C16H24N6O5S/c1-16(18,15(25)26)3-4-28(2)5-8-10(23)11(24)14(27-8)22-7-21-9-12(17)19-6-20-13(9)22/h6-8,10-11,14,23-24H,3-5,18H2,1-2H3,(H2-,17,19,20,25,26)/t8-,10-,11-,14-,16?,28?/m1/s1 |
Clave InChI |
DLGWCGJLTGONLY-AMDVVCNQSA-N |
SMILES isomérico |
CC(CC[S+](C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)[O-])N |
SMILES |
CC(CC[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)[O-])N |
SMILES canónico |
CC(CC[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)[O-])N |
Sinónimos |
S-adenosyl-2-methylmethionine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



